5,6,7,8-Tetrahydro-1-naphthol

Übersicht

Beschreibung

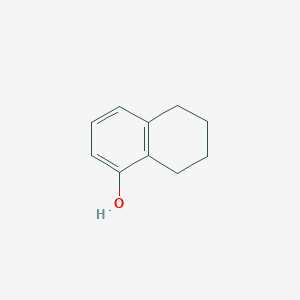

5,6,7,8-Tetrahydro-1-naphthol (CAS: 529-35-1) is a partially hydrogenated derivative of 1-naphthol, with the molecular formula C₁₀H₁₂O and a molecular weight of 148.21 g/mol. Structurally, it features a hydroxyl group at the 1-position of a tetrahydronaphthalene ring system . This compound is a crystalline solid with a melting point of 70°C and a boiling point of 265°C . It is sparingly soluble in water but soluble in organic solvents like dichloromethane and ethyl acetate .

The compound has significant applications in organic synthesis and medicinal chemistry. For instance, it serves as a nucleophile in the redox-neutral α-functionalization of pyrrolidines, yielding moderate product yields (e.g., 3l in 30–60% yields) . In antiviral research, its incorporation into phosphonamidates (ProTides) enhances activity compared to phenyl or naphthyl analogs, likely due to improved hydrolysis kinetics and metabolic processing . Additionally, it exhibits unique regioselectivity in electrophilic trifluoromethylthiolation reactions, forming the 4-SCF₃ derivative in good yields .

Vorbereitungsmethoden

Cyclialkylation of 1,5-Hexadiene with Phenolic Substrates

The most well-documented industrial method involves the cyclialkylation of 1,5-hexadiene with phenol or substituted phenols using aluminum phenate catalysts. This process, described in US3629337A, proceeds via a concerted [4+2] cycloaddition mechanism to form the tetrahydronaphthol core .

Reaction Conditions and Catalytic Optimization

The reaction requires temperatures of 125–250°C and a molar ratio of 1,5-hexadiene to phenol between 1:1 and 3:1. Triphenoxy aluminum (Al(OPh)₃) demonstrates superior catalytic activity compared to traditional Friedel-Crafts catalysts like AlCl₃, achieving yields of 75–85% . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 180–220°C | <180°C: Slow kinetics; >220°C: Side reactions |

| Catalyst Loading | 5–10 wt% (vs diene) | <5%: Incomplete conversion; >10%: No significant gain |

| Reaction Time | 4–8 hours | Prolonged time increases dimerization byproducts |

Substituted phenols (e.g., p-cresol) require higher temperatures (200–230°C) due to steric hindrance but maintain yields above 70% .

Mechanistic Insights

The aluminum phenate catalyst activates the diene through Lewis acid coordination, enabling electrophilic aromatic substitution at the phenol's ortho position. Subsequent intramolecular cyclization forms the tetralin system. Isotopic labeling studies confirm that the hydroxyl group remains in the 1-position throughout the reaction .

Friedel-Crafts Alkylation Variations

Alternative Friedel-Crafts approaches using Brønsted acids (H₂SO₄, CF₃SO₃H) or metal halides (ZnCl₂) have been explored, though with lower regioselectivity.

Triflic Acid-Catalyzed Isomerization

A notable method involves the isomerization of 5,6,7,8-tetrahydro-2-naphthol to the 1-naphthol derivative using trifluoromethanesulfonic acid (CF₃SO₃H). As reported in ChemicalBook, refluxing equimolar mixtures in cyclohexane achieves a 48–52% equilibrium distribution between the 1- and 2-naphthol isomers . The reaction proceeds via a protonated cyclohexadienyl intermediate, with polycyclic aromatics (e.g., anthracene) accelerating the kinetics by stabilizing transition states .

Pharmaceutical-Grade Syntheses

KR-20110098748-A details a multi-step synthesis of rotigotine, where this compound serves as a key intermediate . The process involves:

-

Acetylation : Protection of the phenolic -OH with acetic anhydride.

-

Alkylation : Reaction with 2-(2-thienyl)ethyl nosylate under basic conditions.

-

Deprotection : Hydrolysis using NaOH/EtOH to yield the final API.

This route achieves >99% enantiomeric excess via chiral resolution of the tetralin precursor .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Aluminum phenate | 85 | 98 | Industrial | Low |

| Triflic acid isomer. | 50 | 90 | Lab-scale | Moderate |

| Pharmaceutical route | 65 | 99.9 | Pilot plant | High |

The aluminum phenate method remains preferred for bulk production, while isomerization routes are limited by equilibrium constraints. Pharmaceutical syntheses prioritize stereochemical control over yield .

Emerging Catalytic Strategies

Recent advances include:

-

Enzymatic hydroxylation : Microbial catalysts (e.g., Pseudomonas putida) oxidize tetralin to 1-naphthol derivatives with 30–40% conversion, though scalability challenges persist.

-

Photoredox catalysis : Visible-light-mediated dearomatization of naphthalene achieves 55% yield under mild conditions but requires expensive iridium complexes.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydro-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or quinones.

Reduction: Further reduction can lead to the formation of fully saturated compounds.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Hydrogen gas (H2) in the presence of metal catalysts like Pd/C or Raney Ni-Al.

Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or quinones.

Reduction: Formation of fully saturated naphthalenes.

Substitution: Formation of ethers or esters depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydro-1-naphthol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,7,8-tetrahydro-1-naphthol depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in the synthesis of antitumor agents, it may inhibit specific pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Hydrogenation Patterns

Key structural analogs include:

Electronic and Reactivity Differences :

- Enzymatic Processing: this compound is a poor substrate for cloned UDP-glucuronosyltransferase but is rapidly glucuronidated by liver microsomes.

- Hydrogenation Behavior : this compound can undergo further hydrogenation to decalones/decalols, albeit with low efficiency due to catalyst poisoning. Its isomer, 5,6,7,8-Tetrahydro-2-naphthol, stops at the tetrahydro stage under similar conditions .

Physical and Spectral Properties

| Property | This compound | 1,2,3,4-Tetrahydro-1-naphthol |

|---|---|---|

| Melting Point (°C) | 70 | Not reported |

| Boiling Point (°C) | 265 | 140 (12 mm Hg) |

| Fluorescence Quenching | Efficient via NPAHs | Not studied |

Biologische Aktivität

5,6,7,8-Tetrahydro-1-naphthol (CAS No. 529-35-1), also known as 5-Hydroxytetralin or Tetrahydro-alpha-naphthol, is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, toxicological profiles, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 148.20 g/mol

- Melting Point : 69-71 °C

- Boiling Point : 264-265 °C

- Solubility : Slightly soluble in chloroform and methanol

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives in exhibiting antitumor properties. For instance, derivatives synthesized from this compound were evaluated for cytotoxic activity against various human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives showed significant cytotoxic effects, suggesting their potential as antitumor agents .

HIV Inhibition

This compound has also been explored for its antiviral properties. It has been utilized in the synthesis of phosphonamidate prodrugs of adefovir and tenofovir, which are effective in treating HIV infections. These compounds target the HIV integrase enzyme, with structure-activity relationship studies indicating that modifications to the tetrahydro-naphthol structure can enhance antiviral activity .

Toxicological Profile

The safety and toxicity of this compound have been assessed through various studies:

- Acute Toxicity : An oral LD50 of approximately 2860 mg/kg was reported in male rats. Dermal exposure showed higher tolerance with an LD50 of 16,800 mg/kg .

- Irritation Potential : The compound was identified as a moderate skin irritant but not an eye irritant. High concentrations may lead to symptoms such as headache and nausea .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel derivatives of this compound aimed at enhancing its biological activity. The synthesized compounds were tested for their efficacy against cancer cell lines. The results demonstrated that specific modifications to the naphthol structure could significantly increase cytotoxicity .

Pharmacokinetic Studies

Pharmacokinetic evaluations of tetrahydro-naphthol derivatives have shown promising results in terms of absorption and metabolism. These studies suggest that the compound is rapidly absorbed when ingested or inhaled and is primarily metabolized through hydroxylation .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1-naphthol, and what challenges arise during its preparation?

Synthesis typically involves hydrogenation or partial hydrogenation of naphthalene derivatives. For example, naphthol derivatives like 1,3-naphthol can be hydrogenated using Rh/C catalysts under heated conditions to yield this compound. However, incomplete hydrogenation or catalyst poisoning (e.g., due to phenolic hydroxyl groups) may occur, requiring fresh catalyst batches or elevated temperatures to improve yields . Another route involves formylation attempts using Vilsmeier reagents (DMF/POCl₃ or COCl₂), though these often fail to functionalize the phenol group, leading to recovery of the starting material due to instability of intermediate formate esters .

Q. How does the acidity of this compound influence its reactivity in substitution reactions?

The compound has a pKa of ~10.28, making it less acidic than phenol derivatives (pKa ~9.95). This reduced acidity impacts nucleophilic substitution kinetics. For example, fluorination with N-fluoro-1,4-diazoniabicyclo(2.2.2)octane salts proceeds with a rate constant of 2.53 × 10⁻² M⁻¹s⁻¹, slower than 5-indanol (1.93 × 10⁻² M⁻¹s⁻¹), likely due to steric hindrance from the tetrahydro ring .

Advanced Research Questions

Q. How can contradictory data on hydrogenation efficiency of this compound be resolved?

Electrochemical hydrogenation studies reveal that incomplete reduction to decalols/decalones may occur due to catalyst poisoning. For instance, Rh/C electrodes show reduced activity after initial use, requiring fresh catalysts or optimized catholyte heating (≥50°C) to dissolve the substrate and improve current yields . Contradictions in literature data may stem from variations in catalyst age, solvent systems, or temperature control.

Q. What strategies improve regioselectivity in functionalizing this compound for antiviral applications?

Phosphoramidate (ProTide) derivatives of this compound exhibit enhanced antiviral activity due to improved hydrolysis kinetics. Substitution at the phenolic oxygen with phosphonamidate groups increases metabolic stability, as demonstrated by enzymatic studies showing cleavage via carboxylesterases rather than non-specific hydrolysis. This regioselectivity is attributed to steric shielding of the tetrahydro ring, which directs reactivity to the hydroxyl group .

Q. Why do formylation attempts using Vilsmeier reagents fail, and how can intermediates be stabilized?

Formylation of this compound with DMF/POCl₃ yields an unstable formate ester intermediate, which reverts to the starting material under basic reflux conditions (pH ~12). Quenching at pH 8 and isolating the intermediate in CH₂Cl₂ allows characterization via ¹H NMR and IR, but stabilization requires non-aqueous workup or in situ derivatization (e.g., silylation) to prevent hydrolysis .

Q. Methodological Insights

Hydrogenation Optimization Workflow

Catalyst Preparation : Use fresh Rh/C (5% w/w) in ethanol/water (3:1).

Substrate Dissolution : Heat catholyte to 50°C to enhance solubility.

Electrochemical Setup : Apply 1.5 V vs. Ag/AgCl, monitor current density.

Post-Reaction : Filter catalyst, acidify to pH 2, extract with ethyl acetate.

Note: Reuse of catalysts reduces yields by 30–40% due to adsorbed phenolic byproducts .

Q. Critical Analysis of Structural Analogues

- 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6): Exhibits higher acidity (pKa 10.48) due to reduced resonance stabilization compared to the 1-naphthol isomer, impacting its reactivity in electrophilic substitutions .

- Tetrahydro-β-naphthol Derivatives : Patent data (US9012660, JP5986635) highlight aminoalkylated variants (e.g., 6-[N,N-bis(thienylethyl)]amino derivatives) with enhanced dopaminergic activity, suggesting steric and electronic tuning opportunities for neuropharmacology .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWNNOCLLOHZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074570 | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-35-1 | |

| Record name | 5,6,7,8-Tetrahydro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7B5I98HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.